2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

Catalog No.
S13607930
CAS No.
M.F
C16H12Cl2OS
M. Wt
323.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzalde...

Product Name

2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

IUPAC Name

2-[3-(2,5-dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

Molecular Formula

C16H12Cl2OS

Molecular Weight

323.2 g/mol

InChI

InChI=1S/C16H12Cl2OS/c17-13-6-7-15(18)14(9-13)16(19)8-5-11-3-1-2-4-12(11)10-20/h1-4,6-7,9-10H,5,8H2

InChI Key

AXEBOTGEENZNOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl)C=S

2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound characterized by its unique structure, which includes a thiobenzaldehyde group bonded to a 3-(2,5-dichlorophenyl)-3-oxopropyl moiety. Its molecular formula is C16H12Cl2OS, and it has a molecular weight of approximately 323.2 g/mol. The compound features both aromatic and aliphatic components, contributing to its diverse chemical reactivity and potential applications in various fields such as medicinal chemistry and materials science.

  • Oxidation: The compound may be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the carbonyl group into alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The presence of chlorine atoms allows for nucleophilic substitution reactions, where these halogens can be replaced by nucleophiles such as amines or thiols.

These reactions highlight the compound's versatility in synthetic chemistry.

Research indicates that 2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde exhibits significant biological activity, particularly in enzyme inhibition and protein-ligand interactions. The compound's mechanism of action often involves forming covalent bonds with nucleophilic sites on proteins, which can lead to modulation of their activity. This interaction may play a role in various biological pathways, including oxidative stress responses and metabolic regulation.

The synthesis of 2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 2,5-dichlorobenzoyl chloride with thiobenzaldehyde. This reaction is commonly performed under controlled conditions with a base such as triethylamine to neutralize hydrochloric acid produced during the reaction. Purification methods like recrystallization or column chromatography are employed to isolate the final product.

In an industrial context, larger-scale production may utilize continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to improve yield and purity.

The compound has several applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: It is utilized in studies related to enzyme inhibition and other biochemical interactions.
  • Industry: The compound finds use in producing specialty chemicals and materials.

Its unique structure makes it valuable for research and development in these areas.

Interaction studies involving 2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde focus on its ability to engage with biological macromolecules. These studies often assess how the compound affects enzyme activity or receptor binding, providing insights into its potential therapeutic effects. The results from such studies can inform the design of new drugs or biochemical probes.

Several compounds share structural similarities with 2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde. Here are some notable examples:

Compound NameStructure Highlights
3-(3,5-Dichlorophenyl)benzonitrileContains a dichlorophenyl group but lacks the thiobenzaldehyde moiety.
3-(3,5-Dichlorophenyl)propionic acidFeatures similar aromatic characteristics but differs in functional groups.
2-(3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-oxopropyl)cyclooctanoneCombines multiple phenolic structures but has a distinct cyclooctanone ring.

Uniqueness

The uniqueness of 2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde lies in its combination of both thiobenzaldehyde functionality and a dichlorophenyl moiety. This specific arrangement imparts distinct chemical properties that differentiate it from similar compounds, making it particularly valuable for targeted applications in research and industry.

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Exact Mass

321.9985916 g/mol

Monoisotopic Mass

321.9985916 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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